Home > Products > Screening Compounds P52539 > 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one - 1018274-29-7

3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Catalog Number: EVT-3337202
CAS Number: 1018274-29-7
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[4,3-c]pyridin-4(5H)-ones are fused heterocyclic compounds containing both a pyrazole and a pyridine ring. They represent a class of compounds with potential biological activity and have been investigated for various applications including antimicrobial, antiquorum-sensing, and anticancer agents [, ].

6-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrazolo[4,3-c]pyridin-4(5H)-one (5)

  • Compound Description: This compound is a nucleoside analog containing the pyrazolo[4,3-c]pyridin-4(5H)-one core. It was synthesized and characterized in a study exploring the synthesis of β-D-ribo- and 2'-deoxy-β-D-ribofuranosyl derivatives of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one [].

3-Amino-5-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (2)

  • Compound Description: This compound is a simplified analog of ricinine, synthesized and evaluated for its antimicrobial and antiquorum sensing activities [].

3-Amino-5-methyl-1-(phenylsulfonyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (3)

  • Compound Description: This ricinine derivative, synthesized and evaluated for antimicrobial and antiquorum sensing activities alongside compound 2, features a phenylsulfonyl group at the N1 position [].

4,6-dihydro-1,4,6,8-tetramethyl-3-phenyldipyrazolo[3,4-b:4′,3′-d]pyridin-5(3H)-one (16) and 4,6-dihydro-3,4,6,8-tetramethyl-1-phenyldipyrazolo[4,3-b:4′,3′-d]pyridin-5(1H)-one (17)

  • Compound Description: These isomeric compounds, characterized by their dipyrazolopyridine structure, were unexpectedly formed during a nonclassical Pschorr and Sandmeyer reaction []. While compound 17 showed potential for DNA intercalation and antiproliferative activity against human NCI-H460 pulmonary carcinoma cells, compound 16 did not exhibit these properties.
Overview

3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an active agent in various biological systems. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, featuring amino and methyl substituents that contribute to its biological activity.

Source and Classification

The compound is classified under the broader category of pyrazoles, which are known for their diverse pharmacological properties. Specifically, it is categorized as an aminopyrazole derivative, which has been studied for its potential in treating conditions such as cancer and inflammation. The chemical formula for 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is C9H12N4OC_9H_{12}N_4O with a molecular weight of approximately 192.22 g/mol .

Synthesis Analysis

Methods

The synthesis of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

  1. Cyclization Reactions: Starting materials can undergo cyclization to form the pyrazole ring.
  2. Methylation: Methyl groups are introduced at specific positions on the pyrazole and pyridine rings via methylating agents such as dimethyl sulfate or methyl iodide.
  3. Amination: The introduction of the amino group can be achieved through nucleophilic substitution reactions with appropriate amines.

Technical details regarding specific reaction conditions (temperature, solvent choice) and yields vary depending on the synthetic route employed.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
  • Substituents: Three methyl groups located at positions 1, 5, and 6 on the pyrazole ring and an amino group at position 3.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the arrangement of atoms and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: It may undergo condensation with aldehydes or ketones to form imines or related compounds.
  3. Oxidation Reactions: The methyl groups can be oxidized under certain conditions to yield corresponding alcohols or carboxylic acids.

These reactions are significant for modifying the compound to enhance its biological activity or selectivity .

Mechanism of Action

Process and Data

The mechanism of action for 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves interaction with specific biological targets:

  • Inhibition of Kinases: It has been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
  • Binding Affinity: Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

These interactions highlight its potential as an anticancer agent by inducing apoptosis in tumor cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose at elevated temperatures.
  • Reactivity: Reacts with strong acids or bases due to the presence of amino and nitrogen functionalities .
Applications

Scientific Uses

The primary applications of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one lie in medicinal chemistry:

  1. Anticancer Research: Its ability to inhibit cell proliferation makes it a candidate for developing new cancer therapies.
  2. Anti-inflammatory Agents: Studies indicate potential use in treating inflammatory diseases due to its bioactive properties.
  3. Pharmacological Studies: It serves as a scaffold for synthesizing new derivatives with enhanced therapeutic profiles .
Introduction and Contextual Significance

Nomenclature and Structural Taxonomy of Pyrazolo[4,3-c]pyridinone Derivatives

Pyrazolo[4,3-c]pyridinones belong to the bicyclic fused systems where a pyrazole ring shares bonds with positions 3 and 4 of a pyridinone ring. The standard nomenclature follows IUPAC conventions:

  • Core numbering: The pyrazole nitrogen adjacent to the fusion point is designated N1, followed by C3 (amino substituent position), C4 (carbonyl carbon), C5, and C6 (methyl substituents in the target compound) [1] [2].
  • Hydrogenation states: The notation "1H,4H,5H" specifies saturation at positions 4 and 5, forming a partially reduced pyridinone ring.
  • Substituent mapping: In 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one, "1,5,6-trimethyl" indicates methyl groups at N1, C5, and C6, while "3-amino" and "4-one" define critical functional groups [2].

Structural features include:

  • Tautomerism: The 4-oxo group may exhibit lactam-lactim tautomerism, though crystallographic studies confirm dominance of the 4-oxo (lactam) form due to resonance stabilization [3].
  • Bond geometry: Fusion at the [4,3-c] junction imposes bond angle constraints distinct from other isomers (e.g., [3,4-b]), affecting planarity and electronic distribution.

Table 1: Representative Pyrazolo[4,3-c]pyridinone Derivatives and Nomenclature

CompoundIUPAC NameMolecular Formula
Target Compound3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-oneC₉H₁₂N₄O
Analog [1]3-amino-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-oneC₁₂H₁₁N₅O₂
Analog [2]3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-oneC₉H₁₂N₄O

Positional Isomerism in Pyrazolopyridine Systems: Comparative Analysis of [3,4-b] vs. [4,3-c] Frameworks

Positional isomerism profoundly impacts physicochemical and pharmacological properties. Key distinctions:

  • Ring fusion topology:
  • [3,4-b] isomers: Pyrazole bonds via C3-Cb and C4-Cc of pyridine, enabling linear fusion (e.g., 1H-pyrazolo[3,4-b]pyridine).
  • [4,3-c] isomers: Fusion occurs between C4-Cb and C3-Cc, yielding angular geometry that disrupts symmetry and alters dipole moments [3] [5].
  • Tautomeric stability:
  • [3,4-b] systems exhibit 1H/2H tautomerism, with AM1 calculations confirming 1H-tautomers are ~9 kcal/mol more stable due to aromatic delocalization across both rings [3].
  • [4,3-c] frameworks (as in the target compound) lock the 1H-tautomer via N1-methylation and exhibit fixed 4-oxo groups, eliminating tautomeric ambiguity [2].
  • Electronic profiles:
  • [4,3-c] isomers display reduced electron density at C3 compared to [3,4-b] congeners, as confirmed by computational studies. This affects nucleophilic substitution kinetics at the 3-amino group [2] [5].

Table 2: Comparative Analysis of Pyrazolopyridine Isomers

Property[3,4-b] Isomer[4,3-c] Isomer
Representative Structure1H-pyrazolo[3,4-b]pyridine1H,5H-pyrazolo[4,3-c]pyridin-4-one
AromaticityFull π-delocalization across both ringsDisrupted by non-planar 4-oxo group
Tautomeric Preference1H-tautomer favored (37.03 kJ/mol stability)Fixed by alkylation and carbonyl groups
Drug Development Status14 compounds in clinical stages [3]Limited examples; emerging scaffold [2]

Biological Relevance of Pyrazolopyridine Cores as Purine Isosteres in Medicinal Chemistry

Pyrazolo[4,3-c]pyridinones serve as purine bioisosteres due to:

  • Electronic mimicry: The 3-amino-4-oxo motif replicates hydrogen-bonding patterns of guanine’s 2-amino-6-oxo group, enabling recognition by purinergic enzymes [3] [7].
  • Conformational flexibility: Partial saturation at C4/C5 allows adaptive binding to enzyme pockets inaccessible to planar purines.

Biological applications include:

  • Kinase inhibition: Derivatives like AT9283 and AT7519 (pyrazolo[3,4-b]pyridines) inhibit CDK and Aurora kinases by competing with ATP’s purine binding. The target compound’s 3-amino group may similarly anchor to kinase hinge regions [3] [7].
  • Antimicrobial agents: Trifluoromethyl-containing analogs (e.g., from [7]) exhibit activity against Mycobacterium tuberculosis via dihydrofolate reductase disruption.
  • Neurotherapeutic potential: Allosteric modulators of m4 muscarinic receptors (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones) share structural motifs with pyrazolopyridinones, suggesting unexplored neurological applications [8].

Table 3: Purine-Mimetic Pyrazolopyridine Drug Candidates

CompoundBiological TargetClinical StageStructural Class
AT9283 [3]Aurora KinaseInvestigationalPyrazolo[3,4-b]pyridine
AT7519 [3]CDKInvestigationalPyrazolo[3,4-b]pyridine
EVT-11954537 [2]UndisclosedResearchPyrazolo[4,3-c]pyridinone

Historical Evolution of Pyrazolo[4,3-c]pyridinone Synthesis in Heterocyclic Chemistry

Synthetic routes to this scaffold have evolved through three phases:

  • Early condensation methods (1908–1950s):Initial approaches used Ortoleva-Bulow reactions, where hydrazines condensed with β-diketones (e.g., Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives). These afforded low yields due to regiochemical ambiguity [3] [5].
  • Cyclization era (1960s–2000s):
  • Friedländer condensations: o-Aminocarbonyl compounds reacted with pyrazolones, but required harsh temperatures (150–260°C) and suffered from side products like benzylidene intermediates [5].
  • Vilsmeier–Haack formylation: Enabled ring closure of 5-aminopyrazoles but had limited scope for C5/C6 alkylation [5].
  • Modern regioselective synthesis (2010–present):
  • Multicomponent reactions: One-pot assemblies using enaminones and diazonium salts achieve C3-amino functionalization directly [7].
  • Catalytic reductive cyclization: Pd/C-mediated hydrogenation of nitro precursors (e.g., 4-nitropyrazoles) permits installation of the 3-amino group under mild conditions [2] [7].
  • Microwave-assisted synthesis: Key for introducing C5/C6 alkyl groups (e.g., ethyl/methyl in [2]) with >90% regiopurity.

Table 4: Historical Milestones in Pyrazolopyridinone Synthesis

EraMethodAdvantagesLimitations
Pre-1950Ortoleva-Bulow CondensationSimple reagentsLow yields; tautomer mixtures
1960–2000Friedländer CondensationAccess to polysubstituted coresHigh temperatures; poor regioselectivity
Post-2010Catalytic ReductionMild conditions; high functional group toleranceRequires precious-metal catalysts
Post-2010Multicomponent ReactionsAtom economy; direct 3-amino functionalizationLimited scope for C6 substituents

ConclusionThe pyrazolo[4,3-c]pyridinone architecture, exemplified by 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one, merges topological uniqueness with bioisosteric utility. Advances in regioselective synthesis now position this scaffold for expanded exploration in drug discovery.

Properties

CAS Number

1018274-29-7

Product Name

3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

IUPAC Name

3-amino-1,5,6-trimethylpyrazolo[4,3-c]pyridin-4-one

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

InChI

InChI=1S/C9H12N4O/c1-5-4-6-7(9(14)12(5)2)8(10)11-13(6)3/h4H,1-3H3,(H2,10,11)

InChI Key

ZNAKUWNXISHQBX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=NN2C)N)C(=O)N1C

Canonical SMILES

CC1=CC2=C(C(=NN2C)N)C(=O)N1C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.